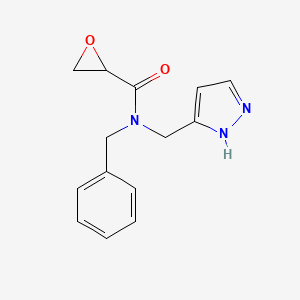![molecular formula C23H25N3O4 B2489181 7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one CAS No. 1105210-89-6](/img/structure/B2489181.png)
7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Molecular Interactions
The study of related compounds to 7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one reveals insights into crystal structures and molecular interactions. For instance, compounds with similar structures exhibit a range of intermolecular hydrogen bonds and interactions, forming complex sheets or three-dimensional frameworks in some cases. These molecular arrangements are crucial for understanding the chemical and physical properties of such compounds, which could have implications in material science and pharmaceuticals (Castillo et al., 2009).
Synthetic Pathways and Chemical Properties
Research on derivatives of 1,2,4-triazoles and oxadiazoles, closely related to the chemical structure , provides valuable information on synthetic pathways and chemical properties. These studies not only shed light on the methods for synthesizing such compounds but also on their potential applications, including antimicrobial activities. Understanding the synthesis and functionalization of these molecules can contribute to the development of new drugs and materials (Bektaş et al., 2007).
Molecular Design for Organic Electronics
Compounds with oxadiazole and pyridine units, akin to the structure of interest, have been explored for their application in organic light-emitting diodes (OLEDs). These materials serve as hole-blocking and electron-transporting layers, improving the efficiency and performance of OLEDs. The study of such compounds underscores the importance of molecular design in the development of advanced electronic devices, offering insights into the optimization of material properties for better device performance (Wang et al., 2001).
Pharmacological Potential
The structural analogs of this compound have been investigated for their pharmacological potential, including antimicrobial and anticancer activities. These studies are pivotal in the search for new therapeutic agents, highlighting the potential of such compounds in addressing various health conditions. For example, novel triazinone derivatives have been evaluated for larvicidal and antimicrobial activities, pointing towards their potential utility in developing new treatments (Kumara et al., 2015).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which hms3435n22 is a part of, have been found to bind with high affinity to multiple receptors . This suggests that HMS3435N22 may also interact with multiple targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving binding to receptors and modulating their activity . This could potentially lead to changes in cellular processes and responses.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that HMS3435N22 may have diverse molecular and cellular effects.
properties
IUPAC Name |
7-tert-butyl-4-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-5-28-17-9-6-15(7-10-17)22-24-20(30-25-22)13-26-18-11-8-16(23(2,3)4)12-19(18)29-14-21(26)27/h6-12H,5,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSYEUDWIDCBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2489100.png)
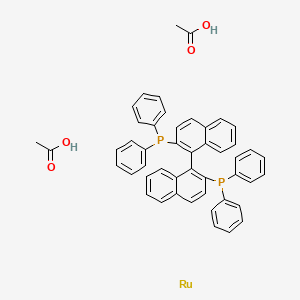
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-morpholinopropanamide](/img/structure/B2489105.png)

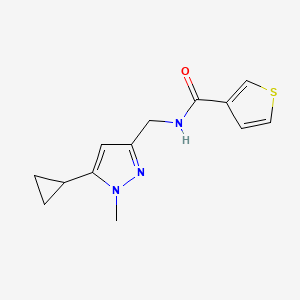
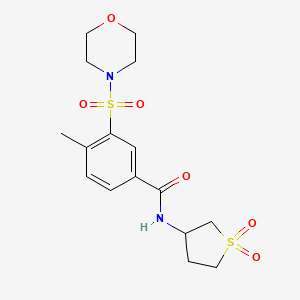
![1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpiperidine-4-carboxamide](/img/structure/B2489110.png)
![7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489113.png)
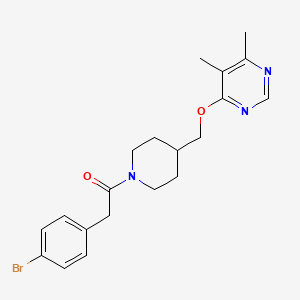
![(2Z)-N-acetyl-6-chloro-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2489117.png)
![(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B2489118.png)
